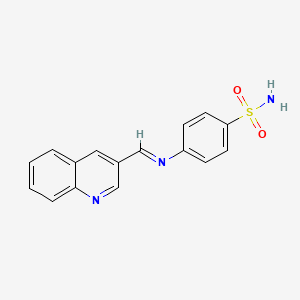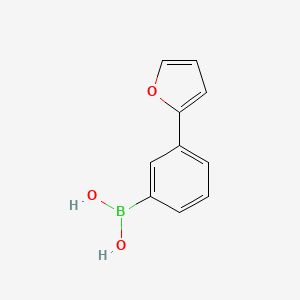
Butyl 4-nitro-1h-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-nitro-1h-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group, a nitro group, and a carboxylate group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-nitro-1h-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions of the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs scalable and eco-friendly methods. For instance, the use of Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-nitro-1h-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Butyl 4-nitro-1h-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts
Mechanism of Action
The mechanism of action of butyl 4-nitro-1h-imidazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde: Another imidazole derivative with similar structural features.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate: A compound with a boronate ester group attached to the imidazole ring.
Uniqueness
Butyl 4-nitro-1h-imidazole-5-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
37447-02-2 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
butyl 5-nitro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-2-3-4-15-8(12)6-7(11(13)14)10-5-9-6/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
LDEWSJIDXUGIES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)

![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)


![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)


![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)


